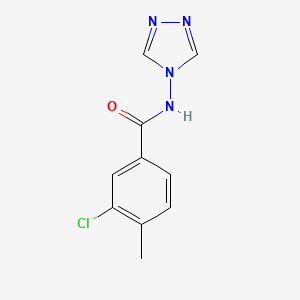![molecular formula C14H18ClN3O2 B5790579 4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)
4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide, commonly known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a synthetic compound that belongs to the class of carboximidamide derivatives. It has been found to have promising applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of CCMI involves the inhibition of enzymes through the formation of stable complexes with the active site of the enzyme. CCMI has been found to interact with the metal ion present in the active site of the enzyme, leading to the inhibition of its activity. The exact mechanism of inhibition may vary depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
CCMI has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes can have significant biochemical and physiological effects. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ion, which can affect the acid-base balance in the body. Similarly, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect the functioning of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
CCMI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. CCMI has also been found to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme inhibition. However, CCMI also has some limitations. Its potency may vary depending on the specific enzyme targeted, and it may not be effective against all enzymes. Additionally, CCMI may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CCMI. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the application of CCMI in drug discovery and development. CCMI has been found to exhibit promising activity against various disease targets, including cancer and Alzheimer's disease. Further research is needed to explore the potential of CCMI as a therapeutic agent for these and other diseases. Additionally, the development of new synthetic methods for CCMI may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of CCMI involves the reaction between 4-chlorobenzenecarboximidamide and cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a base to yield the final product. The synthesis of CCMI is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
CCMI has been extensively studied for its potential applications in scientific research. It has been found to have promising applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. CCMI has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-8-6-10(7-9-11)13(16)18-20-14(19)17-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHKLCBTHIGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)




![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)
![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)



